molecular formula C12H19NO3 B11511783 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol CAS No. 445471-65-8

3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol

Cat. No.: B11511783
CAS No.: 445471-65-8
M. Wt: 225.28 g/mol
InChI Key: MSQWBLUPIPSXPC-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-hydroxy-3-phenoxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of phase-transfer catalysts to enhance the reaction rate.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-[(2-oxo-3-phenoxypropyl)amino]propan-1-ol.

    Reduction: Formation of 3-[(2-hydroxy-3-phenoxypropyl)amino]propan-2-ol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and neurological disorders.

Industry

In the industrial sector, it is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and amino groups facilitate hydrogen bonding and electrostatic interactions, while the phenoxy group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropan-1-ol
  • 2-hydroxy-3-phenoxypropylamine
  • 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-2-ol

Uniqueness

Compared to similar compounds, 3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol offers a unique combination of functional groups that provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

445471-65-8

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(3-hydroxypropylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C12H19NO3/c14-8-4-7-13-9-11(15)10-16-12-5-2-1-3-6-12/h1-3,5-6,11,13-15H,4,7-10H2

InChI Key

MSQWBLUPIPSXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCCO)O

Origin of Product

United States

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